molecular formula C8H11IN2O2 B10908592 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid

1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908592
M. Wt: 294.09 g/mol
InChI Key: NMVDYELPLYIEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butyl group at position 1, an iodine atom at position 4, and a carboxylic acid group at position 3. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazines, followed by iodination and subsequent functionalization to introduce the butyl and carboxylic acid groups . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or bromine for the iodination step .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the combination of the butyl group, iodine atom, and carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

1-butyl-4-iodopyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11IN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13)

InChI Key

NMVDYELPLYIEMF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.